2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione
Description
2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione (CAS: 52321-12-7) is a bicyclic lactam derivative characterized by a rigid 2,5-diazabicyclo[2.2.2]octane-3,6-dione core substituted with two benzyl groups at the nitrogen atoms. Its synthesis involves reacting 2,5-diazabicyclo[2.2.2]octane-3,6-dione with sodium hydride and benzyl halides in dimethylformamide (DMF), followed by purification to yield a colorless oil or crystalline solid .
Properties
IUPAC Name |
2,5-dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19-18-12-11-17(21(19)13-15-7-3-1-4-8-15)20(24)22(18)14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKYGTVNUUMQDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C1C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione typically involves the reaction of benzylamine with ethylenediamine and formaldehyde under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then cyclized to form the final bicyclic structure. The reaction conditions often require specific temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis process. The use of catalysts and solvents can also play a crucial role in enhancing the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Catalysis: The compound serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biological Studies: It is investigated for its potential biological activities and interactions with biomolecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Structure Analogues
a) Parent Compound: 2,5-Diazabicyclo[2.2.2]octane-3,6-dione (CAS: 1004-98-4)
- Structure : Lacks benzyl substituents, serving as the foundational scaffold.
- Synthesis : Prepared via Merck’s patented method, yielding a crystalline solid with a melting point of 272–273°C .
- Key Differences :
b) 2,5-Diaza-bicyclo[2.2.2]oct-5-en-3-one (Rusinov et al., 2009)
- Structure: Contains an unsaturated enone ring (C=O and C=N bonds) instead of the fully saturated dione core.
- Key Differences: Reduced steric hindrance due to planar enone system. Enhanced electrophilicity for nucleophilic additions .
Substituent-Modified Analogues
a) 1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione (CAS: 723335-17-9)
- Structure : Methyl groups at positions 1, 2, and 3.
- Properties :
b) 1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione (CAS: 85106-90-7)
Heteroatom-Substituted Analogues
a) 2,5-Dioxabicyclo[2.2.2]octane-3,6-dione (Compound 50 in Li, 2017)
- Structure : Oxygen atoms replace nitrogen in the bicyclic core.
- Key Differences :
- Altered electronic properties (e.g., reduced basicity).
- Forms via lactonization of d,l-2,5-dihydroxyadipic acid, unlike nitrogen-containing analogues requiring amine-based cyclization .
Q & A
Basic: What are the optimal synthetic routes for 2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione, and how can reaction conditions be optimized for high yields?
The synthesis typically involves reductive alkylation or nucleophilic substitution. A validated method for analogous compounds (e.g., 2,5-diazabicyclo[2.2.2]octane-3,6-dione derivatives) employs lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under reflux for 16 hours, followed by hydrolysis with NaOH . Key factors include:
- Temperature control : Prolonged reflux ensures complete reduction of carbonyl groups.
- Solvent purity : Anhydrous THF prevents side reactions.
- Stoichiometry : Excess LiAlH4 (1.5–2.0 equivalents) improves conversion.
For dibenzylation, benzyl bromide or chloride is introduced under basic conditions (e.g., K₂CO₃ in DMF) to functionalize the nitrogen atoms.
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the bicyclic framework and benzyl substituents. The deshielded protons on the bridgehead carbons (δ 4.5–5.5 ppm) and aromatic benzyl signals (δ 7.2–7.4 ppm) are diagnostic .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves challenges in modeling the rigid bicyclo[2.2.2]octane system and benzyl group orientation. High-resolution data (>1.0 Å) is recommended to address potential disorder in the crystal lattice .
Advanced: How do stereochemical and electronic factors influence lactonization pathways in derivatives of this compound?
The meso vs. d,l configurations of precursor acids (e.g., 2,5-dihydroxyadipic acid) critically determine lactonization outcomes. For example:
- Meso forms favor monolactone formation due to trans stereochemistry of hydroxyl and carboxyl groups, preventing bicyclic closure.
- d,l forms enable bicyclic dilactone formation (e.g., 2,5-dioxabicyclo[2.2.2]octane-3,6-dione) via intramolecular esterification .
Electronic effects from benzyl groups may sterically hinder or accelerate these pathways, requiring DFT calculations to model transition states.
Advanced: What crystallographic challenges arise with this compound, and how can refinement protocols be tailored?
- Disorder in benzyl groups : Flexible benzyl substituents often exhibit positional disorder. Mitigation strategies include:
- Twinned crystals : High-symmetry space groups (e.g., P-1) may require twin-law refinement in SHELXL .
Advanced: How do benzyl substituents alter supramolecular interactions compared to non-substituted analogs?
Benzyl groups introduce π-π stacking and CH-π interactions , which can:
- Stabilize crystal packing via aromatic interactions (observed in related 2,5-diphenyl derivatives ).
- Modify host-guest behavior in supramolecular systems (e.g., reduced cavity accessibility in macrocycles compared to unsubstituted DABCO analogs) .
Experimental validation involves single-crystal XRD and Hirshfeld surface analysis to quantify interaction contributions.
Advanced: How can contradictory data on reactivity in polar vs. nonpolar solvents be resolved?
Discrepancies arise from solvent-dependent nucleophilicity and solubility :
- Polar aprotic solvents (e.g., DMF) enhance nitrogen lone-pair availability, accelerating alkylation.
- Nonpolar solvents (e.g., toluene) may stabilize intermediates but reduce reaction rates.
Methodological reconciliation involves: - Kinetic studies with in situ IR/NMR to track intermediate formation.
- Solvent polarity parameterization (e.g., using Kamlet-Taft scales) .
Advanced: What strategies exist for functionalizing the bicyclo[2.2.2]octane core without disrupting its rigidity?
- Protecting group strategies : Use acid-labile groups (e.g., Boc) to shield amines during benzylation.
- Microwave-assisted synthesis : Reduces reaction time and byproduct formation in multi-step protocols .
- Post-functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) on pendant benzyl groups preserves the core structure .
Advanced: How does this compound compare to structural analogs (e.g., DABCO) in catalytic applications?
- Basicity : The bicyclic framework and benzyl groups reduce basicity (pKa ~8–9) compared to DABCO (pKa ~10), altering catalytic efficiency in organocatalysis.
- Steric effects : Bulkier benzyl substituents hinder substrate access in polymerization reactions, requiring optimization of monomer-to-catalyst ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
